N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide

Physicochemical Property Drug-Likeness Lipophilicity

This compound is a strategic purchase for medicinal chemistry programs seeking to explore saturated ring systems. Its oxan-4-yl substituent differentiates it from flat aromatic analogs, offering a balanced polarity profile (XLogP3 -0.1) that can improve aqueous solubility. Critically, the 1,2,4-oxadiazole-sulfonamide scaffold has validated DPP-IV inhibitory activity (IC50 11.32 nM for lead analog), making this an ideal novel diversity point for antidiabetic SAR. It also serves as an antibacterial 'escape vector' from known IP space against DNA gyrase. Direct interchange without validation is high-risk.

Molecular Formula C12H20N4O4S
Molecular Weight 316.38
CAS No. 2097926-89-9
Cat. No. B2427325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide
CAS2097926-89-9
Molecular FormulaC12H20N4O4S
Molecular Weight316.38
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
InChIInChI=1S/C12H20N4O4S/c17-21(18,16-5-1-2-6-16)13-9-11-14-12(15-20-11)10-3-7-19-8-4-10/h10,13H,1-9H2
InChIKeySLDSLQRLIAFCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide (CAS 2097926-89-9): A Distinctive Tetrahydropyran-Substituted Oxadiazole Sulfonamide for Screening Libraries


N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide (CAS 2097926-89-9) is a synthetic small molecule (MW 316.38 g/mol) featuring a unique combination of a 1,2,4-oxadiazole core, a pyrrolidine-1-sulfonamide group, and a saturated oxan-4-yl (tetrahydropyran) substituent [1]. This compound serves as a versatile building block for medicinal chemistry and chemical biology, with the 1,2,4-oxadiazole recognized as a bioisostere for ester and amide functionalities, often contributing to improved metabolic stability [2]. The compound's XLogP3 of -0.1 and 8 hydrogen bond acceptors indicate a balanced polarity profile suitable for exploring novel biological target space [1].

Why Generic Substitution Fails for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide: Evidence for Structure-Driven Property Differentiation


A simple 'in-class' or 'oxadiazole-sulfonamide' substitution is unreliable because the 3-position substituent on the 1,2,4-oxadiazole core critically modulates both the compound's physicochemical properties and its potential biological interactions [1]. The target compound's saturated oxan-4-yl group is a distinct chemical motif compared to the aromatic heterocycles (e.g., isoxazole, pyrazole) found in its closest structural analogs, leading to significant differences in lipophilicity (XLogP3 of -0.1 vs. estimated higher values for aromatic analogs) and hydrogen bonding capacity [2]. These property differences can fundamentally alter a molecule's solubility, membrane permeability, and target engagement profile, making direct interchange without validation a high-risk endeavor for any screening or optimization program.

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: The Impact of Oxan-4-yl vs. Aromatic Heterocycles on Lipophilicity (XLogP3)

The target compound exhibits a computed XLogP3 of -0.1, a direct consequence of its saturated oxan-4-yl substituent [1]. This is significantly lower than the typical logP range for closely related analogs with aromatic rings at the same position, such as the 5-methyl-1,2-oxazol-3-yl derivative (CAS 2097862-02-5) which, while experimental logP is not directly reported, is estimated by structural analogy to have an XLogP3 in the 0.5–1.0 range due to its additional aromatic carbon atoms [2]. A lower logP for the target compound suggests markedly better aqueous solubility, a critical parameter for achieving reliable in vitro assay conditions and avoiding non-specific binding.

Physicochemical Property Drug-Likeness Lipophilicity

Molecular Property Space: Hydrogen Bond Acceptor Capacity Differentiated by the Tetrahydropyran Oxygen

The target compound contains 8 hydrogen bond acceptors, as computed from its SMILES structure, which includes the oxygen atom in the tetrahydropyran ring [1]. Direct structural analogs that replace the oxan-4-yl group with a carbon-linked aromatic ring, such as the 1-methyl-1H-pyrazol-4-yl derivative (CAS 2097890-02-1, MW 312.35), contain 7 or fewer acceptors, as they lack a ring oxygen in the substituent . This additional heteroatom in the target compound provides an extra hydrogen bond acceptor site that can be leveraged for specific polar interactions with a biological target or for altering crystal packing in material science applications.

Molecular Property Hydrogen Bonding Scaffold Diversity

In Vitro Pharmacological Benchmarking: DPP-IV Inhibitory Potential of the Sulfonamide-Oxadiazole Class

While a direct, quantitative DPP-IV IC50 value for the target compound has not been publicly reported, the 1,2,4-oxadiazol-3-yl pyrrolidine-1-sulfonamide chemotype demonstrates potent nanomolar inhibition. In a standardized in vitro assay, the most active analog (B-XI) from this series exhibited an IC50 of 11.32 ± 1.59 nM against DPP-IV [1]. This is within approximately 2-fold of the clinical standard, Vildagliptin (IC50 = 4.79 ± 1.66 nM) [1]. The novel oxan-4-yl substitution in the target compound represents an unexplored vector within this pharmacophore, offering potential for tuning selectivity and pharmacokinetic properties beyond what has been achieved with the reported leads.

Antidiabetic DPP-IV Inhibition In Vitro Pharmacology

Antibacterial Activity Landscape: 1,2,4-Oxadiazole/Pyrrolidine Hybrids as DNA Gyrase Inhibitors

The 1,2,4-oxadiazole/pyrrolidine scaffold has also demonstrated promising antibacterial activity through inhibition of DNA gyrase. In a study of closely related hybrids, lead compound 16 achieved an IC50 of 120 nM against E. coli DNA gyrase, exhibiting superior potency to the reference drug novobiocin (IC50 = 170 nM) [1]. This same compound showed minimum inhibitory concentrations (MICs) of 24 ng/mL against S. aureus and 62 ng/mL against E. coli, which were comparable to or better than the fluoroquinolone ciprofloxacin (30 and 60 ng/mL, respectively) [1]. The target compound's unique oxan-4-yl group introduces a saturated oxygen heterocycle into this validated antibacterial scaffold, a modification that has not been explored in published studies, presenting an opportunity for novelty.

Antibacterial DNA Gyrase Structure-Activity Relationship

Procurement Guide: Best-Fit Research Scenarios for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide Based on Quantitative Evidence


Diversifying a DPP-IV Inhibitor Lead Series with a Saturated Heterocycle Probe

Based on the established DPP-IV inhibitory activity of the 1,2,4-oxadiazol-3-yl pyrrolidine-1-sulfonamide class (IC50 of 11.32 nM for lead B-XI), this compound is optimally used as a novel diversity point in an antidiabetic medicinal chemistry program. Its oxan-4-yl group replaces the aromatic rings of existing leads, potentially offering improved aqueous solubility due to its lower computed LogP of -0.1 [1]. This makes it a strategic purchase for teams aiming to break out of flat aromatic SAR and explore the impact of saturated ring systems on potency, selectivity against DPP-IV homologs, and physicochemical drug-likeness [2].

Antibacterial SAR Expansion: Probing the Role of the Tetrahydropyran 'Escape Vector' in DNA Gyrase Inhibition

With the 1,2,4-oxadiazole/pyrrolidine scaffold validated as a potent DNA gyrase inhibitor (lead compound 16: IC50 = 120 nM against E. coli gyrase, outperforming novobiocin at 170 nM), this compound serves as a key intermediate for synthesizing a new sub-series of antibacterial agents [1]. Its distinguishing feature—a saturated oxan-4-yl ring—has no precedent in the published antibacterial analogs and represents what medicinal chemists term an 'escape vector' from known intellectual property space. A procurement decision is justified for groups seeking to develop novel, patentable dual-target antibacterial agents with a differentiated structure for activity against drug-resistant strains [1].

Physicochemical Probe for Solubility-Challenged Biochemical Assays

The compound's uniquely low computed XLogP3 of -0.1 among its structural analogs, arising from the polar tetrahydropyran substituent, makes it a highly relevant purchase for laboratories requiring probe molecules with enhanced aqueous solubility [1]. In biochemical or cell-based assays where non-specific protein binding or compound aggregation due to high lipophilicity (LogP > 1) is a common failure mode, this compound provides a synthetic tool with a fundamentally more favorable physicochemical profile, reducing the need for high DMSO concentrations and minimizing assay artifacts [2].

Quote Request

Request a Quote for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.